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Compound of Interest

Compound Name: 5-Chlorohexanoic acid

Cat. No.: B8773844 Get Quote

Introduction

5-Chlorohexanoic acid, a halogenated carboxylic acid, serves as a versatile building block in

organic synthesis, finding applications in the development of pharmaceuticals and other

specialty chemicals. A thorough understanding of its spectroscopic characteristics is paramount

for researchers and scientists in ensuring reaction monitoring, quality control, and structural

elucidation. This technical guide provides an in-depth overview of the nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 5-Chlorohexanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data
The proton NMR spectrum of 5-Chlorohexanoic acid is expected to exhibit distinct signals

corresponding to the different proton environments in the molecule. The chemical shifts are

influenced by the electronegativity of the adjacent chloro and carbonyl groups.
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Protons
Chemical Shift (δ,
ppm)

Multiplicity Integration

H-6 (CH₃) ~1.55 Doublet 3H

H-5 (CHCl) ~4.10 Sextet 1H

H-4 (CH₂) ~1.85 Multiplet 2H

H-3 (CH₂) ~1.70 Multiplet 2H

H-2 (CH₂) ~2.40 Triplet 2H

-OH ~10-12 Singlet (broad) 1H

Predicted ¹³C NMR Data
The carbon NMR spectrum provides information on the different carbon environments. The

presence of the electron-withdrawing chlorine and carbonyl groups significantly influences the

chemical shifts of the nearby carbon atoms.

Carbon Chemical Shift (δ, ppm)

C-1 (C=O) ~179

C-2 ~34

C-3 ~25

C-4 ~37

C-5 (CHCl) ~59

C-6 (CH₃) ~23

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.[1][2][3][4]

Characteristic IR Absorption Bands
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The IR spectrum of 5-Chlorohexanoic acid will be dominated by the characteristic absorptions

of the carboxylic acid and the alkyl chloride functionalities.

Functional Group
Absorption Range
(cm⁻¹)

Intensity Description

O-H (Carboxylic Acid) 2500-3300 Strong, Broad Stretching vibration

C-H (sp³) 2850-3000 Medium to Strong Stretching vibration

C=O (Carboxylic Acid) 1700-1725 Strong Stretching vibration

C-O 1210-1320 Medium Stretching vibration

C-Cl 600-800 Medium to Weak Stretching vibration

Mass Spectrometry (MS)
Mass spectrometry is a technique that measures the mass-to-charge ratio of ions, providing

information about the molecular weight and fragmentation pattern of a molecule. The molecular

weight of 5-Chlorohexanoic acid is 150.60 g/mol .[5]

Predicted Fragmentation Pattern
In the mass spectrum of 5-Chlorohexanoic acid, the molecular ion peak [M]⁺ is expected.

Due to the presence of chlorine, an [M+2]⁺ peak with approximately one-third the intensity of

the molecular ion peak will also be observed. Common fragmentation pathways for aliphatic

carboxylic acids include the loss of the hydroxyl group (-17 amu) and the carboxyl group (-45

amu).[6] Alpha-cleavage next to the chlorine atom is also a likely fragmentation pathway.
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m/z Proposed Fragment

150/152 [C₆H₁₁ClO₂]⁺ (Molecular Ion)

115 [M - Cl]⁺

105 [M - COOH]⁺

87 [M - COOH - H₂O]⁺

77 [C₆H₅]⁺ (from rearrangement)

63/65 [CH₂CH₂Cl]⁺

45 [COOH]⁺

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a small

organic molecule like 5-Chlorohexanoic acid.

NMR Data Acquisition
Sample Preparation: Dissolve approximately 5-10 mg of 5-Chlorohexanoic acid in a

suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key

parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a

relaxation delay of at least 5 times the longest T1 relaxation time for quantitative analysis,

and a spectral width that encompasses all expected proton signals.

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse

sequence. A larger number of scans is typically required due to the low natural abundance of

¹³C.

IR Data Acquisition
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Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates

(e.g., NaCl or KBr). For a solid sample, a KBr pellet or a Nujol mull can be prepared.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Collection: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

A background spectrum of the empty sample holder (or pure solvent) should be recorded

and subtracted from the sample spectrum.

Mass Spectrometry Data Acquisition
Sample Introduction: Introduce a dilute solution of 5-Chlorohexanoic acid into the mass

spectrometer via a suitable inlet system, such as direct infusion or after separation by gas

chromatography (GC-MS) or liquid chromatography (LC-MS).

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or

Electrospray Ionization (ESI).

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass

analyzer (e.g., quadrupole, time-of-flight).

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Visualizations
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Sample Preparation

Data Acquisition Data Analysis

Structural Elucidation

5-Chlorohexanoic Acid
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General workflow for spectroscopic analysis.
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Predicted mass spectral fragmentation of 5-Chlorohexanoic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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